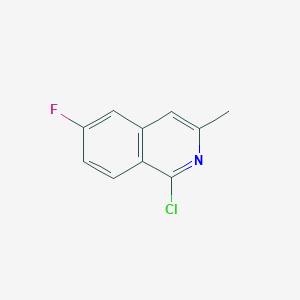

1-Chloro-6-fluoro-3-methylisoquinoline

Description

1-Chloro-6-fluoro-3-methylisoquinoline is a halogenated isoquinoline derivative featuring a fused benzene and pyridine core. The compound is substituted with chlorine at position 1, fluorine at position 6, and a methyl group at position 3. Its molecular formula is C₁₀H₇ClFN, with a molecular weight of 199.63 g/mol (calculated based on standard atomic weights). The chlorine and fluorine substituents enhance its electrophilicity, making it reactive in cross-coupling reactions, while the methyl group increases steric bulk and lipophilicity.

Properties

Molecular Formula |

C10H7ClFN |

|---|---|

Molecular Weight |

195.62 g/mol |

IUPAC Name |

1-chloro-6-fluoro-3-methylisoquinoline |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 |

InChI Key |

VFGIKRCWSTZJQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a halogen atom on a pre-fluorinated isoquinoline precursor . This can be achieved through reactions such as the Halex reaction, where a chlorine atom is introduced using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Industrial Production Methods

Industrial production of 1-Chloro-6-fluoro-3-methylisoquinoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-fluoro-3-methylisoquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like toluene or DMF.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of dihydroisoquinolines.

Cross-Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

1-Chloro-6-fluoro-3-methylisoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-6-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with DNA or RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-6-fluoro-3-methylisoquinoline with structurally related isoquinoline derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Position and Reactivity: Chlorine at position 1 (target compound) facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), whereas chlorine at position 3 () reduces reactivity due to steric hindrance . The methyl group at position 3 in the target compound enhances lipophilicity (logP ~2.8) compared to the non-methylated analog (logP ~2.2), favoring membrane permeability in drug candidates.

Electronic Effects :

- Methoxy groups () donate electron density via resonance, increasing stability in polar solvents. In contrast, fluorine (target compound) exerts an electron-withdrawing effect, activating the ring for electrophilic reactions .

Steric and Solubility Profiles :

- The 2-methylpropyl group in significantly increases molecular weight (227.71 g/mol) and reduces aqueous solubility, limiting its use in aqueous-phase reactions .

Synthetic Utility :

- The target compound’s methyl group may stabilize intermediates in multi-step syntheses, whereas the methoxy analog () is prone to demethylation under acidic conditions .

Limitations and Contradictions

- Synthesis yields for the target compound remain undocumented, though related compounds (e.g., ) achieve 30–78% yields depending on routes .

Biological Activity

1-Chloro-6-fluoro-3-methylisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, as well as its mechanism of action and applications in drug development.

1-Chloro-6-fluoro-3-methylisoquinoline is characterized by the presence of a chlorine atom and a fluorine atom attached to the isoquinoline structure. These substitutions can significantly influence the compound's biological activity by altering its interaction with various molecular targets.

Antibacterial Activity

Research indicates that 1-Chloro-6-fluoro-3-methylisoquinoline exhibits notable antibacterial properties. In a study assessing its effectiveness against several bacterial strains, it demonstrated significant inhibition with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

The compound's mechanism involves disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity and function.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain cell lines. For instance, it was found to reduce the viral load of influenza virus in infected cells by up to 90% at concentrations of 15 μM.

Anticancer Properties

1-Chloro-6-fluoro-3-methylisoquinoline has been evaluated for its anticancer potential. A study reported that it induced apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 10 μM and 15 μM respectively. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of 1-Chloro-6-fluoro-3-methylisoquinoline is attributed to its ability to interact with specific enzymes and receptors within cells. The chlorine and fluorine substituents enhance the compound's binding affinity, allowing it to effectively inhibit target enzymes involved in key metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antiviral Study : In a controlled laboratory setting, 1-Chloro-6-fluoro-3-methylisoquinoline was tested against various viral strains. The results indicated a dose-dependent reduction in viral replication, suggesting potential as a therapeutic agent against viral infections.

- Cancer Cell Line Analysis : In vitro tests on A549 and MCF-7 cells showed that treatment with the compound led to cell cycle arrest and increased apoptosis markers, supporting its role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.